Ethyl 3-fluoro-4-phenylbenzoylformate
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Overview
Description
Ethyl 3-fluoro-4-phenylbenzoylformate is a chemical compound with the IUPAC name ethyl (2-fluoro [1,1’-biphenyl]-4-yl) (oxo)acetate . It has a molecular weight of 272.28 and its physical form is a white to yellow solid .
Molecular Structure Analysis
The InChI code for Ethyl 3-fluoro-4-phenylbenzoylformate is1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-fluoro-4-phenylbenzoylformate has a molecular weight of 272.28 . It appears as a white to yellow solid .Scientific Research Applications
Structural and Spectral Analysis
Ethyl 3-fluoro-4-phenylbenzoylformate and its structural analogs have been a subject of study for their unique structural properties. Gülsüm Gündoğdu et al. (2017) detailed the structure determination of two novel compounds closely related to Ethyl 3-fluoro-4-phenylbenzoylformate. The study focused on their cytotoxic properties, characterizing them through various spectral data and crystal structures determined from synchrotron X-ray powder diffraction data. This study highlights the compound's relevance in crystallography and its potential in pharmacological applications (Gülsüm Gündoğdu et al., 2017).
Pharmacological Applications
Ethyl 3-fluoro-4-phenylbenzoylformate derivatives have been studied for their potential as central benzodiazepine receptor ligands. M. Anzini et al. (2008) synthesized specific derivatives and tested their ability to displace [(3)H]flumazenil from bovine and human cortical brain membranes. One compound, in particular, showed promising results as a highly potent and safe antianxiety agent, devoid of typical benzodiazepine side effects, indicating the compound's potential in neurological therapeutic applications (M. Anzini et al., 2008).
Industrial Applications
In the industrial sector, fluorinated derivatives of Ethyl 3-fluoro-4-phenylbenzoylformate have been explored for various applications. T. Allmendinger (1991) discussed Ethyl phenylsulfinyl fluoroacetate, a derivative that can be alkylated with a wide range of alkyl halides and Michael acceptors. The resulting products, α-fluoro-α,β-unsaturated ethyl carboxylates, are critical intermediates for synthesizing biologically active compounds containing fluorine, highlighting the compound's importance in chemical manufacturing and pharmaceuticals (T. Allmendinger, 1991).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-fluoro-4-phenylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULNCFSJKGGKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255046 |
Source
|
Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-4-phenylbenzoylformate | |
CAS RN |
951888-52-1 |
Source
|
Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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